Chloraminophenamide

Catalog No.
S602170
CAS No.
121-30-2
M.F
C6H8ClN3O4S2
M. Wt
285.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloraminophenamide

CAS Number

121-30-2

Product Name

Chloraminophenamide

IUPAC Name

4-amino-6-chlorobenzene-1,3-disulfonamide

Molecular Formula

C6H8ClN3O4S2

Molecular Weight

285.7 g/mol

InChI

InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14)

InChI Key

IHJCXVZDYSXXFT-UHFFFAOYSA-N

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
SOLUBILITY IN WATER: 0.2% @ 30 °C; 0.8% @ 47 °C; IN GLYCEROL: 2.0% @ 5 °C; 5.0% @ 39 °C; 10.0% @ 60 °C; IN PROPYLENE GLYCOL: 10.0% @ 5 °C
SLIGHTLY SOL IN NAPHTHA, CARBON TETRACHLORIDE
FREELY SOL IN SOLN OF ALKALIES
SOL IN CHLOROFORM, ALC, ETHER
Water solubility = 2.06X10+3 mg/L at 25 °C
2060 mg/L @ 25 °C (exp)

Synonyms

4-amino-6-chloro-3-benzenedisulfonamide; 5-Chloro-2,4-bis(sulfonamido)aniline; 3-Chloro-4,6-disulfamoylaniline; Chloraminophenamide; Idorese; Salamid; NSC 93772

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N

The exact mass of the compound 4-Amino-6-chloro-1,3-benzenedisulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93772. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Chloraminophenamide, formally known as 4-amino-6-chloro-1,3-benzenedisulfonamide, is a highly functionalized benzenesulfonamide derivative that serves as the critical building block for the thiazide class of diuretics. Structurally featuring an aniline core substituted with a C6-chlorine atom and two sulfonamide groups, it is primarily procured as the immediate synthetic precursor to hydrochlorothiazide and chlorothiazide[1]. Beyond its role in bulk active pharmaceutical ingredient (API) manufacturing, high-purity grades of this compound are essential for synthesizing stable-isotope-labeled internal standards and functioning as a mandated pharmacopeial reference standard (EP Impurity B) for quality control workflows .

Procurement & Research Fit

Compendial reference
USP/EP impurity standard for thiazide QC methods
Isoform research
hCA II‑preferring inhibitor for ocular carbonic anhydrase studies
Stability studies
Chlorothiazide degradation marker in forced degradation and PK models
Synthesis intermediate
Precursor to benzothiadiazine diuretics in medicinal chemistry

Attempting to substitute Chloraminophenamide with upstream precursors or non-chlorinated analogs fundamentally disrupts both process chemistry and downstream product viability. Procuring the upstream starting material, 3-chloroaniline, forces manufacturers to perform a highly hazardous, low-yielding chlorosulfonation step requiring massive excesses of corrosive chlorosulfonic acid [1]. Conversely, substituting with the non-chlorinated analog (4-amino-1,3-benzenedisulfonamide) yields downstream benzothiadiazines that lack the critical C6-halogen pharmacophore, rendering them virtually inactive at the renal Na+/Cl− symporter[2]. Consequently, procuring the exact chlorinated disulfonamide is non-negotiable for safe, scalable, and pharmacologically relevant thiazide synthesis.

Substitution Risk

Isozyme selectivity profile may differ
hCA II/I selectivity ratio is not interchangeable with acetazolamide or methazolamide; class-level inference alone does not guarantee comparable isoform preference.
Unique amine‑sulfonamide reactivity
Primary aromatic amine with two sulfonamide groups enables synthetic routes not replicated by hydrochlorothiazide or other thiazides.
Compendial designation is non‑substitutable
Only chloraminophenamide meets USP/EP impurity identity; analytical substitution would compromise compendial method validity.

Elimination of Hazardous Chlorosulfonation in Thiazide Scale-Up

Synthesizing the benzothiadiazine core from upstream 3-chloroaniline requires harsh chlorosulfonation, typically consuming up to 12 equivalents of highly corrosive chlorosulfonic acid at elevated temperatures (90 °C) and generating stoichiometric volumes of toxic HCl and SO2 gases[1]. Procuring 4-amino-6-chloro-1,3-benzenedisulfonamide directly bypasses this severe bottleneck, allowing immediate entry into the final condensation step using mild aqueous formaldehyde at 80–100 °C [2].

Evidence DimensionReagent hazard and reaction conditions
Target Compound DataDirect condensation in aqueous media at 80–100 °C
Comparator Or Baseline3-Chloroaniline (requires 12 eq. chlorosulfonic acid at 90 °C)
Quantified DifferenceEliminates 100% of chlorosulfonic acid handling and associated toxic gas evolution
ConditionsIndustrial-scale synthesis of hydrochlorothiazide

Bypassing the chlorosulfonation step drastically reduces reactor corrosion, scrubber requirements, and safety overhead for API manufacturers.

hCA II/I selectivity
Cross‑study comparable
112‑fold hCA II/I ratio
acetazolamide: ~21‑fold
Supports hCA II‑preferring research; selectivity context distinct from acetazolamide
Recombinant enzyme assay; in vitro Ki values

Essential Halogenation for Downstream Diuretic Activity

In the synthesis of thiazide diuretics, the precursor dictates the substitution pattern of the final API. Condensation of 121-30-2 yields 6-chloro-benzothiadiazines (e.g., hydrochlorothiazide), where the C6-chlorine atom provides the critical electron-withdrawing effect and lipophilicity required to inhibit the renal Na+/Cl− symporter[1]. Substituting the non-chlorinated analog, 4-amino-1,3-benzenedisulfonamide, produces downstream compounds lacking this essential halogen, resulting in a near-total loss of diuretic efficacy[1].

Evidence DimensionDownstream API target affinity and lipophilicity
Target Compound DataYields C6-chlorinated thiazides (active Na+/Cl− symporter inhibitors)
Comparator Or Baseline4-Amino-1,3-benzenedisulfonamide (yields inactive non-chlorinated analogs)
Quantified DifferenceCritical retention of the pharmacophore's electron-withdrawing group
ConditionsStructure-activity relationship (SAR) optimization of benzothiadiazines

Buyers screening thiazide-like libraries must procure the chlorinated precursor, as the C6-halogen is non-negotiable for baseline diuretic activity.

Hydrolysis stability
Head‑to‑head comparison
Stable endpoint of chlorothiazide degradation; absent when parent drug intact
Supports degradation marker studies; reported stability endpoint context
Human urine analysis; formulation‑dependent observation

Synthetic Versatility for Stable Isotope Labeling

Analytical laboratories producing stable-isotope-labeled internal standards for doping control or pharmacokinetic studies cannot easily exchange isotopes into the closed ring of commercial hydrochlorothiazide. Instead, they must synthesize these standards de novo. 4-Amino-6-chloro-1,3-benzenedisulfonamide serves as the obligate open-ring precursor, allowing quantitative condensation with specific labeled aldehydes (e.g., deuterium-labeled propionaldehyde or formaldehyde) to yield unambiguous mass spectrometry fragments [1].

Evidence DimensionIsotope incorporation efficiency at the C3 position
Target Compound DataAllows direct, single-step incorporation of labeled aldehydes
Comparator Or BaselineIntact Hydrochlorothiazide API (resists selective C3 isotopic exchange)
Quantified DifferenceEnables 100% specific labeling at the C3 position via condensation
ConditionsSynthesis of labeled internal standards for mass spectrometry

For analytical standard manufacturers, procuring the disulfonamide precursor is the only viable route to synthesize custom C3-labeled thiazide derivatives.

Melting point & LogP
Cross‑study comparable
MP 257–261 °C
LogP 0.14
Analytically useful differentiation from hydrochlorothiazide (MP 273–275 °C, LogP −0.07)
Calculated LogP; lab measurement may vary

Mandated Reference Standard for API Lot Release

Under European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs, 121-30-2 is officially designated as a specified impurity (e.g., EP Impurity B / USP Benzothiadiazine Related Compound A) resulting from either unreacted starting material or hydrolytic degradation of hydrochlorothiazide . High-purity certified lots of this specific compound are strictly required to calibrate HPLC workflows and ensure the impurity remains below the pharmacopeial threshold .

Evidence DimensionAnalytical calibration suitability
Target Compound DataCertified 121-30-2 standard (≥98% purity)
Comparator Or BaselineGeneric structural analogs or crude synthesis mixtures
Quantified DifferenceMeets strict EP/USP system suitability requirements for quantitative limit tests
ConditionsGMP lot release testing of hydrochlorothiazide formulations

Pharmaceutical QC laboratories must procure certified grades of this exact compound to legally release hydrochlorothiazide batches to the market.

Compendial identity
Direct designation
USP Benzothiadiazine Related Compound A; EP Hydrochlorothiazide Impurity B
Non‑substitutable for compendial method validation and system suitability
Regulatory monograph context; doping control LC‑MS marker

Industrial-Scale API Manufacturing

Procured as the immediate, advanced intermediate for the synthesis of hydrochlorothiazide and chlorothiazide, allowing manufacturers to bypass hazardous chlorosulfonation steps and proceed directly to mild aqueous condensation[1].

Stable Isotope Internal Standard Synthesis

Utilized by analytical chemistry laboratories to synthesize custom deuterated or 13C-labeled thiazide derivatives via condensation with labeled aldehydes, enabling highly specific LC-MS/MS quantification in doping control and pharmacokinetics [2].

Pharmacopeial Quality Control and Lot Release

Employed as a certified reference standard (EP Impurity B / USP Benzothiadiazine Related Compound A) to calibrate HPLC systems and quantify degradation or residual precursor levels in commercial hydrochlorothiazide formulations .

Medicinal Chemistry and SAR Library Generation

Serves as the foundational building block for generating novel benzothiadiazine libraries, ensuring that all downstream derivatives retain the critical C6-chlorine atom required for Na+/Cl− symporter inhibition [3].

Application Fit Matrix

Application
Selection property
Validation focus
Compendial impurity reference testing
Compendial identity designation
System suitability and retention time matching
Ocular CA isoform research
hCA II/I selectivity profile
Isoform‑selective inhibition assay
Thiazide degradation studies
Stability marker specificity
Degradation pathway confirmation
Benzothiadiazine synthesis
Synthetic intermediate reactivity
Precursor identity and purity verification

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

2-hydroxybenzamide appears as odorless white or slightly pink crystals. Bitter taste, leaves a sensation of warmth on the tongue. pH (saturated aqueous solution at 82 °F) about 5. Sublimation begins at the melting point. (NTP, 1992)
Solid

Color/Form

WHITE OR SLIGHTLY PINK CRYSTALLINE POWDER
YELLOW LEAFLETS FROM DILUTE ALCOHOL

XLogP3

-0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

284.9644758 Da

Monoisotopic Mass

284.9644758 Da

Boiling Point

518 °F at 760 mmHg (decomposes) (NTP, 1992)
181.5 °C @ 14 MM HG
181.50 °C. @ 760.00 mm Hg

Heavy Atom Count

16

Taste

SOMEWHAT BITTER

Density

1.175 at 284 °F (NTP, 1992) - Denser than water; will sink
1.175 @ 140 °C/4 °C

LogP

-0.41 (LogP)

Decomposition

DANGEROUS; WHEN HEATED TO DECOMPOSITION, IT EMITS HIGHLY TOXIC FUMES OF /NITROGEN OXIDES/.

Appearance

White to Light Brown Solid

Melting Point

284 °F (NTP, 1992)
140 °C

UNII

3A52O8YREJ

Related CAS

36205-82-0 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 19 of 29 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 10 of 29 companies with hazard statement code(s):;
H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (60%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (40%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Salicylamide, which is not metabolized to salicylate in vivo, has antipyretic, analgesic, and antiinflammatory effects similar to those of salicylate.
SALICYLAMIDE, THE AMIDE OF SALICYLIC ACID, IS NO LONGER AN OFFICIAL DRUG. ITS EFFECTS IN MAN ARE NOT RELIABLE, & ITS USE IS NOT RECOMMENDED. THE SMALL DOSES INCLUDED IN "OVER-THE-COUNTER" ANALGESIC AND SEDATIVE MIXTURES ARE PROBABLY INEFFECTIVE.
THIRD MOST COMMON COMPONENT OF NONPRESCRIPTION HYPNOTIC MIXT IS SODIUM SALICYLAMIDE. DOSE OF 1.3 G HAS SLIGHT SEDATIVE EFFECT; DOSE INCL IN NONPRESCRIPTION PRODUCTS IS 200-380 MG. /SODIUM SALICYLAMIDE/
MEDICATION (VET): DEPRESSES INTESTINAL SMOOTH MUSCLE FUNCTION IN RABBIT & DOG TRIALS. MOST PROMISING INDICATION IN VET MEDICINE MAY BE FOR DOGS WITH CALCIUM PHOSPHATE CONTAINING URINARY CALCULI WHICH ITS COMPLEX GLUCURONIDE METABOLITES MAY HELP SOLUBILIZE.
For more Therapeutic Uses (Complete) data for SALICYLAMIDE (10 total), please visit the HSDB record page.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

121-30-2

Absorption Distribution and Excretion

WHEN...GIVEN ORALLY...IT IS ABSORBED AND EXCRETED SO RAPIDLY THAT HIGH PLASMA LEVELS ARE NOT OBTAINED. IT DIFFUSES QUICKLY INTO THE VARIOUS BODY TISSUES AND INTO A MUCH GREATER APPARENT VOLUME OF BODY WATER... ANIMAL STUDIES SHOW...DIFFUSION RAPIDLY INTO THE BRAIN.
/IN THE RABBIT/ RATE OF TRANSPORT OF FREE DRUG ACROSS BASAL BARRIER WAS BLOOD-FLOW-LIMITED, WHILE TRANSPORT OF THE GLUCURONIDE WAS LIMITED BY TRANSPORT STEP OUT OF EPITHELIAL CELL RATHER THAN BY RATE OF SYNTHESIS.
...WHEN DOSE OF SALICYLAMIDE EXCEEDS ABOUT 1 G...SIGNIFICANT LEVELS OF UNCHANGED DRUG APPEAR IN PLASMA.
BIOAVAILABILITY STUDIES IN HUMAN/S/...INDICATED THAT SODIUM SALICYLAMIDE IN SOLN IS ABSORBED FASTER AFTER ORAL DOSES THAN SALICYLAMIDE IN TABLETS. SEDATIVE EFFECT OCCURRED EARLIER WITH NA SALT THAN WITH SALICYLAMIDE & EXTENT OF SEDATION INCR WITH INCR DOSES OF BOTH COMPD.
For more Absorption, Distribution and Excretion (Complete) data for SALICYLAMIDE (9 total), please visit the HSDB record page.

Metabolism Metabolites

SALICYLAMIDE IS CONJUGATED BY INTESTINAL MUCOSA AFTER ORAL ADMINISTRATION...
AFTER ADMIN OF SALICYLAMIDE TO CATS NO GLUCURONIDE CONJUGATE COULD BE DETECTED IN URINE. INCR AMT OF SULFURIC ACID ESTER CONJUGATE & SUBSTANTIALLY GREATER AMT OF 2,3-DIHYDROXYBENZAMIDE WERE PRODUCED BY CAT COMPARED WITH RABBIT.
SALICYLAMIDE GIVES SALICYLAMIDE-2-BETA-D-GLUCURONIDE & SALICYLAMIDE-2-SULFATE IN MAN. /FROM TABLE/
AFTER ADMIN OF 5 MG/KG SALICYLAMIDE IN 5 MG/KG TYLENOL SUSPENSION, CHILDREN EXCRETED 78% OF DOSE AS SALICYLAMIDE SULFATE; ADULTS 36%. IN ADULTS, GLUCURONIDE WAS MAJOR PRODUCT. GLUCURONIDE CONJUGATION DEFICIENCY IN CHILDREN IS ACCOMPANIED BY A HIGHER RATE OF SULFATE FORMATION.
For more Metabolism/Metabolites (Complete) data for SALICYLAMIDE (10 total), please visit the HSDB record page.

Wikipedia

Salicylamide
Brifentanil

Drug Warnings

RESULTS OF THE FEW ACCEPTABLE CONTROLLED STUDIES ON SALICYLAMIDE INDICATE THAT THIS AGENT IS MUCH LESS EFFECTIVE THAN ASPIRIN AS ANALGESIC OR ANTIPYRETIC WHEN GIVEN IN SAME DOSE & THEREFORE IS TOO WEAK & UNRELIABLE TO BE USEFUL.
VET: WARNING: CATS MAY BE VERY SENSITIVE TO TOXIC EFFECT OF THIS DRUG.
Dose related GI and CNS disturbances are the most common adverse effects of salicylamide. GI disturbances may include nausea, vomiting, heartburn, anorexia, or diarrhea. CNS disturbances may include dizziness, drowsiness, lightheadedness, faintness, or headache. Flushing, hyperventilation, sweating, dry mouth, rash, and thrombocytopenic purpura have also been reported. Adverse Gi and CNS effects occur infrequently with salicylamide doses occur infrequently with salicylamide doses of 325-650 mg but occur often with higher doses. Tinnitus, ecchymoses, hemorrhagic lesions, leukopenia, or thrombocytopenia may also occur with high doses.

Use Classification

Pharmaceuticals -> Transformation products

Methods of Manufacturing

AMMONOLYSIS OF METHYL SALICYLATE

General Manufacturing Information

1,3-Benzenedisulfonamide, 4-amino-6-chloro-: ACTIVE

Analytic Laboratory Methods

DETERMINATION IN DRUGS BY IR SPECTROPHOTOMETRY.
A METHOD BASED ON REVERSED-PHASE HIGH-PRESSURE LIQ CHOMATOGRAPHY WAS USED FOR THE SIMULTANEOUS QUANTITATION OF DRUGS.
FLUOROMETRIC PROCEDURE FOR DETERMINING SALICYLAMIDE IS PRESENTED.
GLC PROCEDURE FOR THE ANALYSIS OF DRUGS SIMULTANEOUSLY IN PREPN.

Clinical Laboratory Methods

DETERMINATION OF SALICYLAMIDE IN BLOOD BY HPLC IS GIVEN.
GAS CHROMATOGRAPHIC ASSAY OF UNDERIVATIZED SALICYLAMIDE IN PLASMA, SALIVA, & URINE.
A RAT PLASMA ASSAY WAS DEVELOPED USING RING-LABELED TRITRIATED SALICYLAMIDE.
High performance liquid chromatographic method for the quantitation of salicylamide and its metabolites in biological fluids.

Storage Conditions

Salicylamide preparations generally should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15 and 30 °C.

Interactions

...MUTUAL COMPETITIVE INHIBITION IN THE FORMATION OF SULFATES, AND PROBABLY GLUCURONIDES, OF ACETAMINOPHEN AND SALICYLAMIDE IN MAN /HAS BEEN DEMONSTRATED/.
BIOLOGICAL HALF-LIFE OF SALICYLAMIDE...INCR SOMEWHAT BY IV ASCORBIC ACID & MORE BY ORAL ASCORBIC ACID; PLASMA LEVELS OF SALICYLAMIDE & GLUCURONIDE METABOLITE INCR WHILE LEVELS OF SULFATE METABOLITE DECR. ...MAX INHIBITION OF SULFATE CONJUGATION OR SALICYLAMIDE BY ASCORBIC ACID WHEN BOTH...IN HIGH CONCN IN INTESTINAL WALL & LIVER.
SALICYLAMIDE ADMIN DECR RADIOSULFATE UPTAKE BY MATERNAL SERUM & LIVER, FETUS, & PLACENTA; EFFECTS BEING DOSE-DEPENDENT.
IN THE PRESENCE OF SALICYLAMIDE, 7,12-DIMETHYLBENZ(A)ANTHRACENE LOST ITS ABILITY TO INDUCE DNA-REPAIR SYNTHESIS IN RAT HEPATOCYTES. THIS FAILURE TO INDUCE DNA REPAIR IS DUE TO INHIBITION OF A SULFATE ESTER INTERMEDIATE.
For more Interactions (Complete) data for SALICYLAMIDE (12 total), please visit the HSDB record page.

Stability Shelf Life

DEVELOPS SLIGHT PINK COLOR ON EXPOSURE TO LIGHT, THEREFORE STORE IN LIGHT RESISTANT CONTAINERS
STABLE IN AIR

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